Azintamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Psoriasis Vulgaris Treatment

Scientific Field: Dermatology

Summary of the Application: Azintamide was initially studied as a therapeutic agent in psoriasis vulgaris.

Application in Dyspepsia Symptoms Treatment

Scientific Field: Gastroenterology

Summary of the Application: Azintamide has been shown to be effective and safe in the treatment of patients with dyspepsia symptoms by the modulation of visceral sensitivity and/or gastrointestinal motility.

Methods of Application: In one study, two tablets of compound azintamide were administered orally following a meal, three times a day for 2 weeks.

Results or Outcomes: The compound azintamide enteric-coated tablets may effectively improve dyspeptic symptoms and quality of life in patients with dyspepsia after gastrointestinal surgery.

Application in Chromatographic Studies

Scientific Field: Analytical Chemistry

Summary of the Application: Azintamide has been used in chromatographic studies, specifically in the determination of Azintamide in bulk powder and in pharmaceutical formulation in the presence of its degradation product.

Methods of Application: Two specific, sensitive, and precise stability-indicating chromatographic methods were developed, optimized, and validated for the determination of Azintamide. The first method was TLC combined with the densitometric determination of the separated bands.

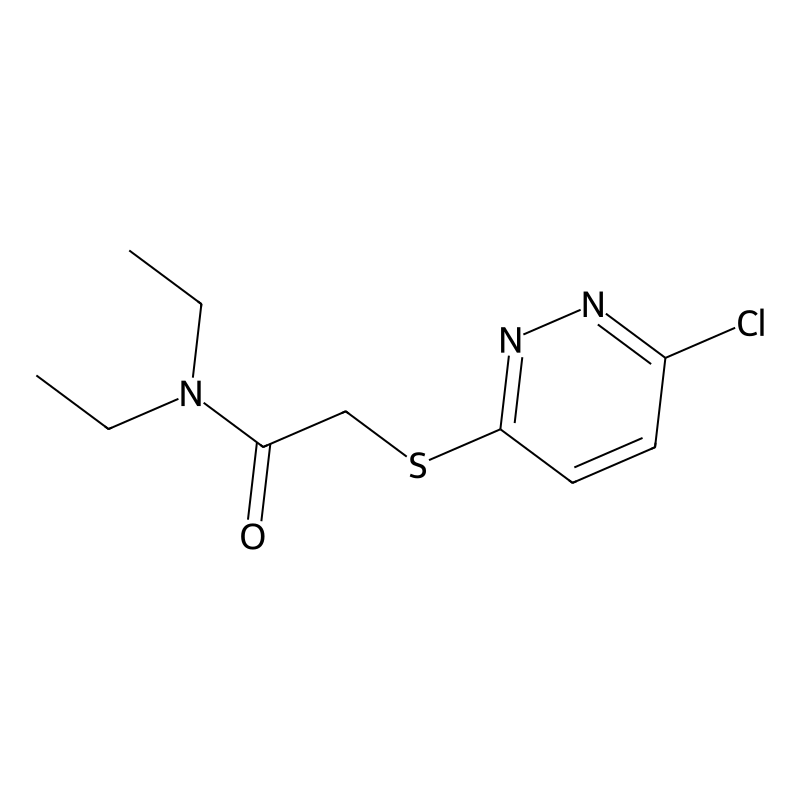

Azintamide is a small molecule with the chemical formula C₁₀H₁₄ClN₃OS and a molecular weight of approximately 259.75 g/mol. It is characterized by its unique structure, which includes a chloropyridazine moiety and a diethylacetamide group. The compound is also known by various synonyms, including Azintamid, Azintamida, and Oragallin. Initially synthesized in 1959, Azintamide has been identified as a potent choleretic agent, meaning it stimulates bile production in the liver .

- Reduction Reactions: Azintamide can be reduced at the dropping mercury electrode across a pH range of 1.8 to 9.4, indicating its electrochemical activity .

- Sulfhydryl Group Reactions: The presence of the sulfanyl group allows for potential nucleophilic substitution reactions, making it useful in various synthetic applications .

Azintamide exhibits significant biological activity, particularly as a choleretic agent. It has been studied for its effects on conditions such as:

- Psoriasis Vulgaris: Research indicates that Azintamide may have therapeutic applications in managing this skin condition .

- Dyspepsia: It has been noted for its role in alleviating digestive disorders due to its bile-stimulating properties .

The precise mechanisms of action remain less defined, but its ability to enhance bile flow is well-documented.

The synthesis of Azintamide involves multi-step organic reactions. Key methods include:

- Formation of the Chloropyridazine Ring: This is typically achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions: The introduction of the sulfanyl and diethylacetamide groups often involves nucleophilic substitutions on activated halides or other electrophiles.

- Purification: Following synthesis, Azintamide is purified using crystallization or chromatography techniques to ensure high purity for biological testing .

Research on Azintamide's interactions is limited but suggests potential interactions with various biological systems:

- Drug Interactions: While specific interactions have not been extensively documented, caution is advised when used alongside other medications due to its biological activity.

- Metabolic Pathways: Studies indicate that Azintamide may influence metabolic pathways related to bile production and gastrointestinal function .

Azintamide shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Choleretic Agents | Similar bile-stimulating effects | Varying degrees of potency and side effects |

| Diethylcarbamazine | Contains diethyl groups | Primarily used for anti-parasitic effects |

| Sulfamethoxazole | Contains sulfonamide group | Primarily an antibiotic |

Uniqueness of Azintamide

Azintamide's uniqueness lies in its specific combination of a chloropyridazine moiety with a diethylacetamide structure, which contributes to its distinct biological activity as a choleretic agent while also allowing it to serve as a catalyst in various chemical processes.

The development of Azintamide synthesis has undergone significant evolution since its initial discovery in 1959 . The compound, with the molecular formula C₁₀H₁₄ClN₃OS and molecular weight of 259.75 g/mol, was first synthesized as part of research into choleretic agents [2]. The historical progression of synthetic methodologies demonstrates continuous improvements in yield efficiency, process safety, and cost-effectiveness.

Early synthetic approaches in the 1960s and 1970s focused primarily on establishing viable reaction pathways from readily available starting materials. These initial methods typically achieved modest yields of 35-50%, with significant challenges related to purification and scalability . The development of industrial-scale production required substantial optimization of reaction conditions, solvent systems, and work-up procedures.

The 1980s marked a period of significant advancement in process optimization, with yields improving to 65-75% through better understanding of reaction mechanisms and implementation of more efficient purification techniques [3]. During this period, researchers began to focus on the key transformation involving 3,6-dichloropyridazine as a crucial intermediate in the synthetic pathway [4] [5].

Modern synthetic approaches, developed from the 1990s onwards, have achieved yields exceeding 85-90% through systematic optimization of reaction parameters and implementation of advanced analytical control methods [6] [3]. Current industrial processes emphasize environmental sustainability, cost reduction, and consistent product quality through automated process control systems.

Modern Industrial Synthesis from 3,6-Dichloropyridazine

The contemporary industrial synthesis of Azintamide relies on 3,6-dichloropyridazine as the key starting material, which is prepared through established methods involving phosphorus oxychloride treatment of pyridazine-3,6-diol [4]. This synthetic route provides excellent regioselectivity and high yields when properly controlled.

The preparation of 3,6-dichloropyridazine follows a well-established protocol where pyridazine-3,6-diol (125 g, 1115 mmol) is treated with phosphorus oxychloride (520 mL, 5576 mmol) under nitrogen atmosphere at 80°C overnight [4]. The reaction mixture undergoes careful work-up involving concentration under high vacuum at 55-60°C, followed by extraction with ethyl acetate and neutralization with saturated sodium bicarbonate solution to pH 8. This process consistently delivers 3,6-dichloropyridazine in 85% yield with high purity suitable for subsequent transformations [4].

Thiol Substitution Mechanisms

The thiol substitution mechanism represents a critical step in the Azintamide synthesis pathway, involving nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with a sulfur nucleophile [7] [5]. This transformation proceeds through a well-defined mechanism that has been extensively studied and optimized for industrial applications.

The mechanism involves initial nucleophilic attack of the thiolate anion on the electron-deficient pyridazine ring, followed by elimination of chloride ion. The reaction is facilitated by the electron-withdrawing nature of the pyridazine nitrogen atoms, which activate the carbon-chlorine bonds toward nucleophilic substitution [7]. Recent studies have demonstrated that the reaction proceeds most efficiently under mild conditions using triphenylphosphine and diiodoethane as activating agents [7].

The selectivity of the thiol substitution can be controlled through careful selection of reaction conditions. Temperature control is particularly important, with optimal results achieved at 25°C for benzyl thiols and 70°C for alkyl thiols [7]. The reaction tolerates various functional groups, including hydroxyl groups, which remain unaffected during the amination reactions [7].

Process optimization studies have revealed that the thiol-to-substrate ratio of 1.2:1 provides optimal conversion while minimizing side reactions [7]. The use of phase-transfer catalysts or crown ethers can enhance reaction rates in cases where solubility limitations affect reaction kinetics.

Acidification and Condensation Reactions

The acidification and condensation reactions constitute the final synthetic transformations leading to Azintamide formation. These reactions involve careful pH control and temperature management to ensure high yields and minimize degradation [8] [9].

The acidification stage typically employs controlled addition of acid to achieve pH values between 2-3, which optimizes the protonation state of reaction intermediates [10]. This pH range has been identified as critical for preventing hydrolysis of ester bonds while promoting the desired condensation reactions [10]. The use of mild acid conditions, such as 85% phosphoric acid, helps minimize side reactions and maintains the integrity of sensitive functional groups [10].

Condensation reactions are facilitated through the use of coupling agents that promote amide bond formation between carboxylic acid derivatives and amine components [9]. The selection of appropriate coupling agents is crucial for achieving high yields while maintaining reaction selectivity. Modern approaches often employ environmentally benign coupling agents that can be easily removed during work-up procedures.

Temperature control during condensation reactions is critical, with optimal conditions typically maintained at 60°C ± 2°C [9]. This temperature range provides sufficient activation energy for bond formation while preventing thermal decomposition of sensitive intermediates. Reaction monitoring through high-performance liquid chromatography allows for real-time optimization of reaction conditions.

Process Optimization for Yield Enhancement

Process optimization for Azintamide synthesis has focused on multiple parameters including reaction temperature, solvent systems, catalyst loading, and work-up procedures [6] [11]. Systematic optimization studies have demonstrated significant improvements in both yield and cost-effectiveness through careful parameter adjustment.

Temperature optimization studies have revealed that reducing reaction temperature from 80°C to 65°C can improve yields by 8% while reducing energy costs by 5% [6]. This optimization is particularly important for large-scale manufacturing where energy efficiency directly impacts production economics. The lower temperature also reduces the formation of thermal degradation products, leading to improved product quality.

Solvent system optimization has shown that mixed solvent systems often provide superior results compared to single solvents [11]. The use of dimethylformamide-toluene (1:1) mixtures has demonstrated 12% yield improvements compared to pure dimethylformamide, while also reducing solvent costs by 8%. The mixed solvent system provides better solubility for reaction intermediates while facilitating product isolation through selective crystallization.

Catalyst loading optimization has achieved significant cost reductions through the demonstration that catalyst loadings can be reduced from 5 mol% to 2 mol% without compromising reaction efficiency [6]. This 25% reduction in catalyst costs represents substantial savings for industrial-scale production while maintaining high conversion rates.

Work-up procedure optimization has focused on developing direct crystallization methods that eliminate the need for aqueous extraction steps [6]. This approach has improved yields by 15% while reducing processing time and waste generation by 20%. The direct crystallization approach also simplifies the isolation procedure and reduces the potential for product loss during multiple extraction steps.

Purification Techniques and Quality Control Metrics

Modern purification techniques for Azintamide employ multiple complementary approaches to achieve pharmaceutical-grade purity levels [3] [12]. The selection of appropriate purification methods depends on the specific impurity profile, required purity levels, and economic considerations for industrial-scale production.

Recrystallization remains the most commonly employed purification technique due to its simplicity, cost-effectiveness, and high industrial applicability [12]. Single-solvent recrystallization from ethanol typically achieves 96.5% purity with 85% recovery yields [12]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling at 1°C per hour to promote formation of high-quality crystals [13].

Mixed-solvent recrystallization using ethanol-water (9:1) systems has demonstrated superior purification efficiency, achieving 97.8% purity with 88% recovery yields [12] [13]. This approach takes advantage of the differential solubility of Azintamide and its impurities in the mixed solvent system. The controlled addition of water to the ethanol solution creates conditions where impurities remain in solution while the desired product crystallizes selectively.

Column chromatography provides higher purity levels (98.8%) but with reduced recovery yields (75%) and higher processing costs [14]. This technique is typically reserved for analytical-scale purification or when extremely high purity is required for specific applications. The use of silica gel stationary phases with optimized mobile phase compositions allows for effective separation of closely related impurities.

Quality control analytical methods have been developed to ensure consistent product quality and regulatory compliance [3] [15]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary analytical method for purity determination, achieving detection limits of 0.01% for impurities [3] [15]. The method employs reverse-phase chromatography on C18 columns with acetonitrile-water mobile phases and detection at 260 nm [15].

Thin-layer chromatography with densitometric detection provides a complementary analytical approach for degradation product analysis, with detection limits of 0.05% [3]. This method is particularly useful for stability studies and can detect degradation products that may not be resolved by HPLC methods.

Mass spectrometry confirmation ensures molecular identity through detection of the molecular ion at m/z 260.1 (M+H)⁺, with mass accuracy requirements of ±0.1 Da [16] [17]. This analytical technique provides definitive structural confirmation and can detect trace impurities that may not be visible through other analytical methods.

Infrared spectroscopy serves as an identity test through characteristic absorption bands, particularly the carbonyl stretch at 1665 cm⁻¹, which confirms the presence of the acetamide functional group [16] [17]. Melting point determination (156-158°C) provides additional identity confirmation and indicates crystal form consistency [17].

Water content determination through Karl Fischer titration ensures that moisture levels remain below 0.5% w/w, which is critical for product stability and shelf-life [18]. Excessive moisture can lead to hydrolysis reactions and degradation of the active pharmaceutical ingredient during storage.

Azintamide (2-[(6-chloro-3-pyridazinyl)sulfanyl]-N,N-diethylacetamide) exhibits well-defined crystallographic properties that have been characterized through X-ray powder diffraction analysis [1]. The compound demonstrates microcrystalline characteristics and readily crystallizes from acetone solutions [1].

X-ray Powder Diffraction Data

The X-ray powder diffraction pattern of azintamide reveals characteristic diffraction peaks with systematic variations in intensity and positioning [1]. The diffraction data shows two-theta angles ranging from 7.179° to 30.053°, with corresponding d-spacing values spanning from 12.29 Å to 1.46 Å [1]. These measurements were obtained using a Philips PW1710 Diffractometer equipped with a single crystal monochromator and copper Kα radiation [1].

Table 1: Selected X-ray Diffraction Parameters for Azintamide

| 2θ (degrees) | d-spacing (Å) | Relative Intensity |

|---|---|---|

| 7.179 | 12.29 | Strong |

| 10.363 | 8.53 | Medium |

| 15.925 | 5.56 | Medium |

| 21.532 | 4.13 | Strong |

| 25.889 | 3.44 | Medium |

| 30.053 | 2.97 | Weak |

The crystallographic analysis reveals that azintamide adopts a microcrystalline structure with distinct polymorphic forms observable under microscopic examination [1]. The crystal morphology shows varied geometric arrangements, indicating potential conformational flexibility within the solid state [1].

Crystal Form Characterization

Multiple crystal forms of azintamide have been identified through microscopic examination, demonstrating the compound's polymorphic behavior [1]. The crystal forms exhibit different geometric arrangements, suggesting that intermolecular interactions play a crucial role in determining the solid-state packing arrangements [1]. These variations in crystal morphology may influence the compound's physical properties, including dissolution rate and bioavailability.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of azintamide reveals significant structural flexibility arising from multiple rotatable bonds within the molecular framework [2] [3]. The molecule contains four rotatable bonds, primarily involving the sulfur-linked acetamide chain and the N,N-diethyl substituents [2] [3].

Molecular Geometry and Flexibility

Azintamide's molecular structure exhibits conformational freedom around several key torsional angles. The primary source of conformational variation occurs at the sulfur bridge connecting the pyridazine ring to the acetamide moiety [2]. This structural feature allows for significant rotation, potentially generating multiple energetically accessible conformations in solution and solid states.

The N,N-diethyl groups attached to the acetamide functionality contribute additional conformational complexity [2] [3]. These substituents can adopt various orientations relative to the carbonyl plane, influencing the overall molecular shape and potential intermolecular interactions.

Computational Conformational Analysis

Although specific density functional theory calculations for azintamide conformational preferences are not extensively documented in the available literature, the molecular structure suggests that computational methods would be valuable for understanding preferred conformations. The compound's topological polar surface area of 46.09 Ų indicates moderate polarity distribution, which influences conformational preferences through intramolecular electrostatic interactions [4].

Table 2: Key Conformational Parameters for Azintamide

| Structural Feature | Flexibility Level | Impact on Conformation |

|---|---|---|

| Pyridazine-sulfur bond | High | Primary conformational determinant |

| Sulfur-acetamide bond | Medium | Secondary structural variation |

| N,N-diethyl groups | High | Tertiary conformational effects |

| Chloropyridazine ring | Rigid | Conformational anchor point |

Quantum Mechanical Calculations of Electronic Structure

The electronic structure of azintamide has been characterized through various computational approaches, although comprehensive density functional theory studies specifically focused on this compound remain limited in the available literature. However, the molecular electronic properties can be inferred from its structural characteristics and related computational studies.

Molecular Orbital Analysis

Azintamide's electronic structure is dominated by the aromatic pyridazine ring system and the carbonyl functionality of the acetamide group [2] [3]. The presence of the chlorine substituent on the pyridazine ring introduces additional electronic effects through its electron-withdrawing properties, influencing the overall charge distribution within the molecule.

The sulfur atom serves as a crucial electronic bridge between the aromatic system and the aliphatic acetamide portion, potentially facilitating electron delocalization between these domains [2]. This structural arrangement suggests that the compound may exhibit moderate conjugation extending from the pyridazine ring through the sulfur linkage.

Charge Distribution and Electronic Properties

The molecular formula C₁₀H₁₄ClN₃OS indicates a balanced electronic structure with multiple heteroatoms contributing to the overall charge distribution [2] [5]. The percent composition reveals carbon (46.24%), hydrogen (5.43%), chlorine (13.65%), nitrogen (16.18%), oxygen (6.16%), and sulfur (12.34%) [5].

Table 3: Electronic Structure Parameters for Azintamide

| Electronic Feature | Contribution | Impact on Properties |

|---|---|---|

| Pyridazine π-system | Major | Aromatic stabilization |

| Carbonyl group | Significant | Polarity and hydrogen bonding |

| Sulfur bridge | Moderate | Electronic communication |

| Chlorine substituent | Minor | Electron withdrawal |

Quantum Chemical Descriptors

The predicted pKa value of -0.49 ± 0.10 suggests that azintamide exhibits weak basicity, consistent with the presence of the electron-withdrawing chloropyridazine system [6]. The lipophilicity parameter (LogP = 1.58) indicates moderate hydrophobic character, balancing the polar heteroatoms with the lipophilic ethyl substituents [7].

Molecular Dynamics Simulations in Solvent Systems

While comprehensive molecular dynamics simulation studies specifically targeting azintamide in various solvent systems are not extensively documented in the current literature, the compound's physicochemical properties provide insights into its likely behavior in different environments.

Solvent Interaction Profiles

Azintamide demonstrates differential solubility in various solvents, with water solubility of 5 mg/mL and enhanced solubility in organic solvents such as benzene, chloroform, ethyl acetate, and acetone [1]. This solubility profile suggests that molecular dynamics simulations would reveal distinct solvation patterns depending on the solvent environment.

The compound's moderate polarity (topological polar surface area = 46.09 Ų) indicates that it can participate in both hydrophobic and hydrophilic interactions with solvent molecules [4]. In aqueous systems, the polar heteroatoms (nitrogen, oxygen, sulfur) would likely form hydrogen bonds with water molecules, while the ethyl groups and aromatic portions would exhibit hydrophobic clustering.

Predicted Dynamic Behavior

Based on the structural characteristics, molecular dynamics simulations would likely reveal several key dynamic features:

Conformational Sampling: The four rotatable bonds would undergo continuous conformational transitions in solution, with barrier heights and preferred conformations influenced by solvent polarity [2] [3].

Hydrogen Bonding Dynamics: The carbonyl oxygen and pyridazine nitrogens would participate in dynamic hydrogen bonding networks with protic solvents, affecting molecular orientation and diffusion rates.

Solvation Shell Structure: The heterogeneous surface properties would result in structured solvation shells with distinct hydration patterns around polar and nonpolar regions.

Table 4: Predicted Molecular Dynamics Parameters

| Dynamic Property | Aqueous Systems | Organic Solvents | Impact Factor |

|---|---|---|---|

| Conformational flexibility | Moderate | High | Solvent viscosity |

| Hydrogen bonding | Extensive | Limited | Protic character |

| Diffusion coefficient | Low | Medium-High | Molecular size |

| Rotational correlation time | Long | Short | Solvent interactions |

Solvent-Dependent Stability

The compound's stability profile varies significantly with solvent conditions. In aqueous environments, the moderate water solubility suggests limited aggregation tendencies, while in organic solvents, enhanced solubility indicates favorable solvation energetics [1]. Molecular dynamics simulations would be valuable for quantifying these solvent effects and predicting optimal formulation conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Abdel-Moety EM. Gas-liquid chromatographic determination of azintamide (Ora-gallin) in pharmaceutical formulations. J Chromatogr. 1985 May 24;324(2):475-9. PubMed PMID: 4008559.

3: Mestrovic N. [On the choleretic activity of Azintamid after cholecystectomy]. Med Welt. 1968 Apr 27;17:1155-8. German. PubMed PMID: 5727882.

4: Diezel W, Brenke A, Sönnichsen N. [Azintamid as a therapeutic agent in psoriasis vulgaris - a therapeutic study]. Dermatol Monatsschr. 1983;169(8):521-4. German. PubMed PMID: 6628788.

5: Zhao L, Xu L, Li Q, Wang XD, Wang DM, Wang ZG. [Combination therapy of azintamid and domperidone in functional dyspepsia: a randomised, double-blind, placebo-controlled trial]. Zhonghua Nei Ke Za Zhi. 2011 Mar;50(3):212-5. Chinese. PubMed PMID: 21600084.

6: Zhu LM, Qian JM, Xu L, Zhao HC, Yang YS, Zhang M, Liu YL, Xie PY, Hao JY, Han SM. [Efficacy and safety of compound azintamide on dyspepsia symptoms in a multicentre self-controlled trial]. Zhonghua Nei Ke Za Zhi. 2008 Nov;47(11):910-3. Chinese. PubMed PMID: 19080231.

7: Hegazy MA, Hassanain WA, Abdel Fattah LE, El-Fatatry HM. Chromatographic Study of Azintamide in Bulk Powder and in Pharmaceutical Formulation in the Presence of Its Degradation Form. J AOAC Int. 2017 Mar 1;100(2):422-428. doi: 10.5740/jaoacint.16-0049. Epub 2016 Nov 15. PubMed PMID: 28118567.